molecular formula C12H15N3O2S B2412669 ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 1448058-85-2

ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No. B2412669
CAS RN: 1448058-85-2
M. Wt: 265.33
InChI Key: GDPVHNHSMFDWHQ-UHFFFAOYSA-N
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Description

Ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate, also known as ETPC, is a carbamate derivative that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.32 g/mol.

Scientific Research Applications

Drug Discovery

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Cancer Applications

Thiophene derivatives exhibit many pharmacological properties such as anti-cancer . For example, Raloxifene, a drug used for the treatment of breast cancer, has a thiophene framework .

Anti-Inflammatory Applications

Thiophene derivatives also show anti-inflammatory properties . Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .

Antimicrobial Applications

Thiophene derivatives have been found to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system have been used in the fabrication of organic light-emitting diodes (OLEDs) . This is due to their unique electronic properties .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules have also been used in organic field-effect transistors (OFETs) . This is because of their ability to conduct electricity .

Synthesis of New Compounds

Pd-catalyzed coupling reactions like the Sonogashira coupling reaction are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . Terminal alkynes, such as the compound , have a very critical role in Sonogashira coupling reaction . This makes them very important for the preparation of organic compounds .

properties

IUPAC Name

ethyl N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-6-8-15-7-5-10(14-15)11-4-3-9-18-11/h3-5,7,9H,2,6,8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPVHNHSMFDWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C=CC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

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